Mivazerol hydrochloride
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Overview
Description
Mivazerol hydrochloride is a selective alpha2-adrenergic receptor agonist. It is primarily used in the medical field to modulate the catecholamine response, particularly during surgical procedures. This compound has shown potential in reducing cardiac risks in patients undergoing non-cardiac surgeries, especially those with coronary heart disease .
Preparation Methods
The synthesis of Mivazerol hydrochloride involves the preparation of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide. The synthetic route typically includes the reaction of 2-hydroxybenzaldehyde with imidazole derivatives under specific conditions to form the desired product. Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO) to dissolve the compound and facilitate the reaction .
Chemical Reactions Analysis
Mivazerol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can reduce the imidazole ring, affecting its activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace hydrogen atoms in the benzamide ring. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Mivazerol hydrochloride has several scientific research applications:
Medicine: It is used to reduce perioperative cardiac complications in patients with coronary heart disease. .
Biology: It is used to study the effects of alpha2-adrenergic receptor agonists on the sympathetic nervous system.
Chemistry: It serves as a model compound for studying the synthesis and reactions of imidazole derivatives.
Industry: It is used in the development of new pharmaceuticals targeting the alpha2-adrenergic receptors
Mechanism of Action
Mivazerol hydrochloride exerts its effects by selectively binding to alpha2-adrenergic receptors. This binding inhibits the release of norepinephrine, reducing sympathetic nervous system activity. The molecular targets include the alpha2-adrenergic receptors located in the central and peripheral nervous systems. The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced sympathetic outflow .
Comparison with Similar Compounds
Mivazerol hydrochloride is unique among alpha2-adrenergic receptor agonists due to its high specificity and potency. Similar compounds include:
Clonidine: Another alpha2-adrenergic receptor agonist used to treat hypertension and certain psychiatric disorders.
Dexmedetomidine: Used as a sedative and analgesic in intensive care settings.
Guanfacine: Used to treat attention deficit hyperactivity disorder (ADHD) and hypertension. Compared to these compounds, this compound has a more targeted application in reducing perioperative cardiac risks
Properties
CAS No. |
127170-73-4 |
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Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8;/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14);1H |
InChI Key |
YJJUPMPFHKRGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2.Cl |
Origin of Product |
United States |
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